2-[(6-methylpyridin-3-yl)oxy]pyrimidine 2-[(6-methylpyridin-3-yl)oxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640935-09-5
VCID: VC11807243
InChI: InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3
SMILES: CC1=NC=C(C=C1)OC2=NC=CC=N2
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

2-[(6-methylpyridin-3-yl)oxy]pyrimidine

CAS No.: 2640935-09-5

Cat. No.: VC11807243

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-methylpyridin-3-yl)oxy]pyrimidine - 2640935-09-5

Specification

CAS No. 2640935-09-5
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 2-(6-methylpyridin-3-yl)oxypyrimidine
Standard InChI InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3
Standard InChI Key RXWUHKPOBRQOLY-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)OC2=NC=CC=N2
Canonical SMILES CC1=NC=C(C=C1)OC2=NC=CC=N2

Introduction

Synthesis and Characterization

The synthesis of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyridine derivative under conditions that facilitate ether bond formation. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the compound.

MethodPurpose
NMR SpectroscopyDetermines the molecular structure and environment of nuclei.
Mass SpectrometryIdentifies the molecular weight and fragmentation pattern.
Infrared SpectroscopyAnalyzes functional groups present in the molecule.

Biological Activity

While specific biological activity data for 2-[(6-methylpyridin-3-yl)oxy]pyrimidine are scarce, compounds with similar structures often exhibit a range of biological activities, including antimicrobial, antioxidant, and antitumor effects. For instance, pyrimidine derivatives have been studied for their potential in drug discovery due to their role in nucleic acids and their ability to interact with biological targets .

Biological ActivityRelated Compounds
AntimicrobialPyrimidine derivatives have shown activity against various bacteria.
AntioxidantSome pyrimidine derivatives exhibit antioxidant properties.
AntitumorPyrimidine-based compounds are explored for cancer treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator